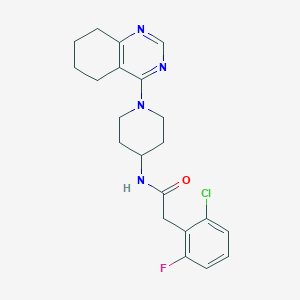
4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 6-Fluoropyridine-3-carbonyl chloride . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a strong electron-withdrawing substituent(s) in the aromatic ring .Chemical Reactions Analysis
Fluoropyridines have been synthesized using various reactions, including the Umemoto reaction and the Balts-Schiemann reaction . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on HeLa cells, showcasing the potential of fluoro-substituted piperazines in developing anticancer drug synthesis. The compounds demonstrated significant in vitro antiproliferative activity, suggesting a scope for further structural optimization of the piperidone pharmacophore towards anticancer applications (Parthiban et al., 2011).
Antimicrobial Applications
Research on eperezolid-like molecules revealed their synthesis and evaluated their antimicrobial activities. This study highlights the use of fluoro-substituted compounds in developing new antimicrobial agents. All compounds demonstrated high anti-Mycobacterium smegmatis activity, suggesting the viability of these molecules in antimicrobial therapy (Yolal et al., 2012).
Neurodegenerative and Neuropsychiatric Disease Treatment
Another significant application is in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1), presenting a novel scaffold for the development of drugs targeting cognitive deficits in conditions such as schizophrenia and Alzheimer's disease. This research marks a crucial step in the exploration of fluoro-substituted piperazines for central nervous system disorders (Li et al., 2016).
Antituberculosis and Antimicrobial Agents
The design and synthesis of novel piperazine unit condensed 2,6-diarylpiperidin-4-one derivatives have been explored as antituberculosis and antimicrobial agents. This study underscores the potential of fluoro-substituted compounds in combating tuberculosis and other microbial infections, with several compounds exhibiting higher inhibition potency against Mycobacterium tuberculosis H37Rv (Rani et al., 2011).
Future Directions
properties
IUPAC Name |
4-(6-fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-4-3-9(8-17-11)14(20)18-6-5-16-13(19)12(18)10-2-1-7-21-10/h1-4,7-8,12H,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADXYNUZFBZZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridine-3-carbonyl)-3-(thiophen-2-YL)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)
![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)
![1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2724839.png)
![3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine](/img/structure/B2724840.png)
![2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide](/img/structure/B2724841.png)
![N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2724842.png)

![4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2724846.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2724849.png)